

Disperse Red 13 (CAS: 3180-81-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Disperse Red 13	
Cat. No.:	B15557405	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 13, with the Chemical Abstracts Service (CAS) number 3180-81-2, is a monoazo dye characterized by its vibrant red hue.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester, due to its good light and wash fastness properties.[2] Chemically, it is identified as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol.[3] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, synthesis, applications, and analytical methodologies for **Disperse Red 13**, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 13** is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in different environmental and biological systems.



Property	Value	Reference
CAS Number	3180-81-2	[3]
Molecular Formula	C16H17CIN4O3	[3]
Molecular Weight	348.78 g/mol	[3]
Appearance	Dark red powder	[4]
Melting Point	122-129 °C	[5]
Boiling Point	547.7 °C at 760 mmHg	[6]
Solubility	Generally insoluble in water. Soluble in ethanol, acetone, and benzene.	[2][4]
λmax	524 nm	[7]

Toxicological Profile

The toxicological properties of **Disperse Red 13** are of significant interest due to its widespread use and potential for human and environmental exposure.

Mutagenicity:

Disperse Red 13 has tested positive in the Salmonella/microsome assay (Ames test), indicating mutagenic potential.[8] The mechanism is suggested to involve frameshift mutations, with the enzymes nitroreductase and O-acetyltransferase playing a significant role in its metabolic activation to mutagenic compounds.[8] Interestingly, the presence of a chlorine substituent in **Disperse Red 13** has been shown to decrease its mutagenicity compared to its non-chlorinated analog, Disperse Red 1.[8] Furthermore, the dye itself can induce chromosomal damage in human lymphocytes, and its oxidation and reduction products also exhibit mutagenic activity.[1]

Carcinogenicity:

While there is no definitive classification of **Disperse Red 13** as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA, the carcinogenicity of azo dyes, in general, is a



concern.[9][10] The primary mechanism of carcinogenicity for many azo dyes involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, some of which are known carcinogens.[11][12] This cleavage can be mediated by intestinal anaerobic bacteria or hepatic enzymes.[11][12]

Skin and Eye Irritation:

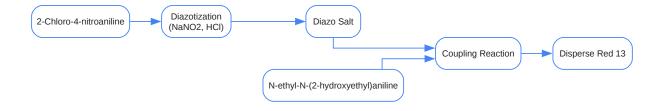
Disperse Red 13 is classified as a skin and eye irritant.[9][13] It may also cause respiratory irritation upon inhalation.[9][13] Therefore, appropriate personal protective equipment should be used when handling this compound.

Aquatic Toxicity:

The ecotoxicity of **Disperse Red 13** is an important consideration. The presence of the chlorine substituent, while reducing mutagenicity, has been observed to increase its toxicity to the water flea Daphnia similis.[8]

Synthesis and Manufacturing

The synthesis of **Disperse Red 13** involves a diazo coupling reaction. The general manufacturing process is as follows:



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Synthesis of **Disperse Red 13**.

Applications

The primary application of **Disperse Red 13** is in the textile industry for dyeing polyester and acetate fibers.[2] Its dispersion characteristics allow it to be applied to hydrophobic materials



from an aqueous medium.[2] It is also used in the coloring of plastics and as a fluorescent dye in some research applications.[14][15]

Experimental Protocols

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of **Disperse Red 13** is reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To separate and quantify **Disperse Red 13** in a given sample.

Materials:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- Disperse Red 13 standard
- Sample containing Disperse Red 13

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to optimize separation. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is often added to improve peak shape.[16]
- Standard Solution Preparation: Prepare a stock solution of Disperse Red 13 in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.







• Sample Preparation: Dissolve or extract the sample containing **Disperse Red 13** in a suitable solvent. The sample may require filtration through a 0.45 μm filter before injection.

• Chromatographic Conditions:

Column: C18 reverse-phase column

Mobile Phase: Acetonitrile/Water gradient (as determined by optimization)

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

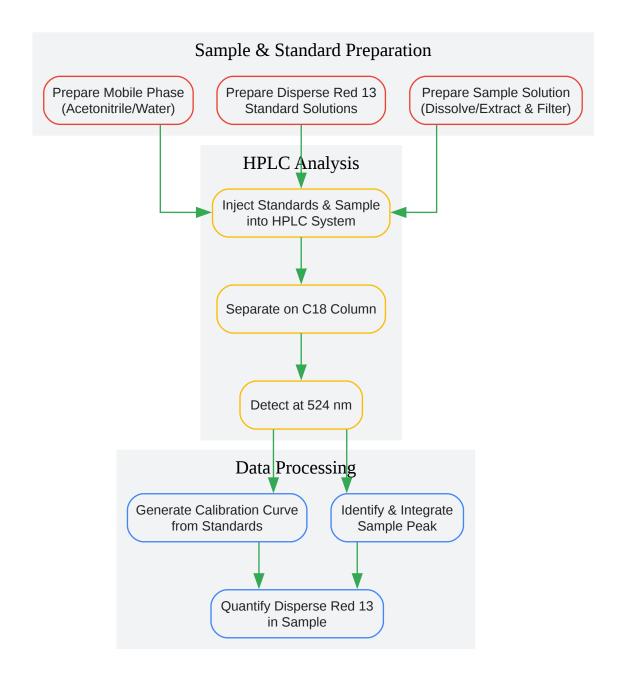
Detection Wavelength: 524 nm (λmax of Disperse Red 13)

Column Temperature: 30 °C

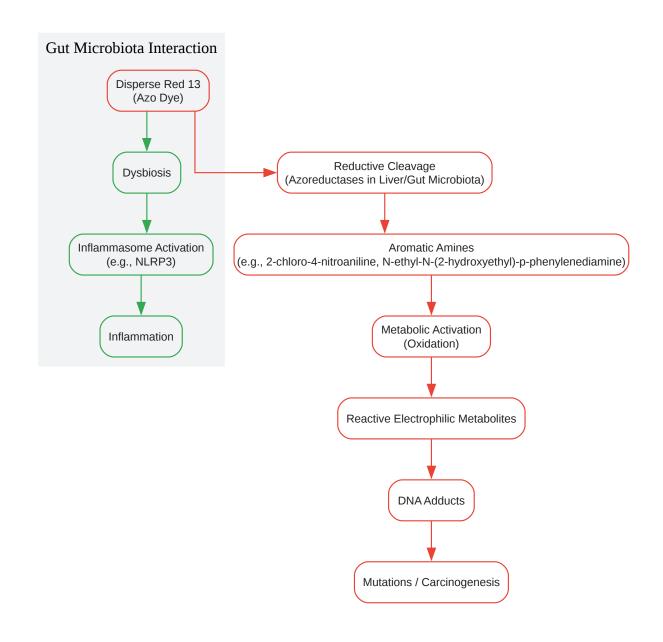
• Analysis: Inject the calibration standards and the sample solution into the HPLC system.

 Quantification: Identify the peak corresponding to Disperse Red 13 in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of Disperse Red 13 in the sample by comparing its peak area to the calibration curve generated from the standards.









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